Cas no 610758-80-0 (ethyl 2-{3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yloxy}butanoate)

ethyl 2-{3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yloxy}butanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-{3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yloxy}butanoate
- ethyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxybutanoate
- Butanoic acid, 2-[[3-(2-benzothiazolyl)-6-ethyl-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester
-
- インチ: 1S/C25H25NO5S/c1-5-15-12-16-20(13-19(15)31-18(6-2)25(28)29-7-3)30-14(4)22(23(16)27)24-26-17-10-8-9-11-21(17)32-24/h8-13,18H,5-7H2,1-4H3
- InChIKey: HYDMWQXAJJGSPQ-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C(OC1=C(CC)C=C2C(=C1)OC(C)=C(C1=NC3=CC=CC=C3S1)C2=O)CC
ethyl 2-{3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yloxy}butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3228-0071-4mg |
ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate |
610758-80-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3228-0071-1mg |
ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate |
610758-80-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3228-0071-30mg |
ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate |
610758-80-0 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3228-0071-10mg |
ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate |
610758-80-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3228-0071-5mg |
ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate |
610758-80-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3228-0071-25mg |
ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate |
610758-80-0 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3228-0071-50mg |
ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate |
610758-80-0 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3228-0071-10μmol |
ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate |
610758-80-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3228-0071-20mg |
ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate |
610758-80-0 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3228-0071-20μmol |
ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate |
610758-80-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 |
ethyl 2-{3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yloxy}butanoate 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
ethyl 2-{3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yloxy}butanoateに関する追加情報
Introduction to Ethyl 2-{3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yloxy}butanoate (CAS No. 610758-80-0)
Ethyl 2-{3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yloxy}butanoate (CAS No. 610758-80-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzothiazole moiety, a chromene ring, and an ester functional group. These structural elements contribute to its potential therapeutic applications and biological activities.
The benzothiazole moiety is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of this moiety in the structure of ethyl 2-{3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yloxy}butanoate suggests that it may exhibit similar pharmacological effects. Recent research has shown that benzothiazole derivatives can modulate various cellular processes, making them promising candidates for drug development.
The chromene ring is another key structural feature of this compound. Chromenes are known for their antioxidant and anti-inflammatory properties, which are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines. The combination of the chromene ring with the benzothiazole moiety in ethyl 2-{3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yloxy}butanoate may enhance its biological activity and broaden its therapeutic potential.
The presence of the ester functional group in the compound's structure is also noteworthy. Esters are commonly used in pharmaceuticals due to their ability to improve solubility and bioavailability. In the case of ethyl 2-{3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yloxy}butanoate, the ester group may facilitate its absorption and distribution in biological systems, potentially enhancing its therapeutic efficacy.
In recent years, there has been a growing interest in the development of multi-target directed ligands (MTDLs) for the treatment of complex diseases such as Alzheimer's disease and cancer. MTDLs are designed to simultaneously modulate multiple biological targets, thereby addressing the multifaceted nature of these diseases. The unique structural features of ethyl 2-{3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-o xo -4H-chromen -7-y lo xy} butanoate make it an attractive candidate for such applications. For instance, the benzothiazole moiety can target β-secretase (BACE1), an enzyme implicated in Alzheimer's disease, while the chromene ring may exert neuroprotective effects by scavenging oxidative stress.
Clinical trials and preclinical studies have shown promising results for compounds with similar structural features. For example, a study published in the Journal of Medicinal Chemistry reported that a benzothiazole derivative exhibited potent anti-cancer activity against various human cancer cell lines. Another study in the European Journal of Medicinal Chemistry demonstrated that a chromene derivative had significant anti-inflammatory effects in animal models of arthritis. These findings suggest that ethyl 2-{3-(1,3-benzothiazol -2-y l ) -6-e th yl -2-m eth yl -4-o xo -4H-ch rom en -7-y lo xy} butanoate may have similar therapeutic potential.
In addition to its potential therapeutic applications, ethyl 2-{3-(1,3-benzothiazol -2-y l ) -6-e th yl -2-m eth yl -4-o xo -4H-ch rom en -7-y lo xy} butanoate has been studied for its synthetic accessibility and chemical stability. Synthetic chemists have developed efficient routes to prepare this compound using readily available starting materials and mild reaction conditions. This ease of synthesis makes it an attractive candidate for large-scale production and further pharmaceutical development.
The chemical stability of ethyl 2-{3-(1,3-benzothiazol -2-y l ) -6-e th yl -2-m eth yl -4-o xo -4H-ch rom en -7-y lo xy} butanoate is another important consideration for its practical application. Studies have shown that this compound exhibits good stability under various storage conditions, including exposure to light and heat. This stability ensures that the compound remains active and effective over extended periods, which is crucial for long-term therapeutic use.
In conclusion, ethyl 2-{3-(1,3-benzothiazol -2-y l ) -6-e th yl -2-m eth yl -4-o xo -4H-ch rom en -7-y lo xy} butanoate (CAS No. 610758-80-0) is a promising compound with a unique combination of structural features that contribute to its potential therapeutic applications. Its benzothiazole moiety and chromene ring offer diverse biological activities, while the ester functional group enhances its solubility and bioavailability. Ongoing research continues to explore the full extent of its pharmacological properties and clinical potential.
610758-80-0 (ethyl 2-{3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yloxy}butanoate) 関連製品
- 2229121-52-0(tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate)
- 1214369-30-8(Methyl 3,6-di(pyridin-3-yl)picolinate)
- 2249606-55-9(N-2-(1H-inden-3-yl)ethylprop-2-enamide)
- 329906-02-7(N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%)
- 2172258-06-7(benzyl 4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylate)
- 1261962-50-8(5-(2-Fluoro-4-methylphenyl)picolinic acid)
- 1805194-49-3(4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid)
- 2092163-19-2(1,1,1-trifluoro-3-methyl-3-phenylbutan-2-amine)
- 2228793-20-0(5-2-(methylamino)ethylthiophene-3-carbonitrile)
- 1804187-30-1(2-(1-Bromo-2-oxopropyl)-3-methylbenzaldehyde)




